1-(Pyridin-4-YL)cyclopropanamine
Overview
Description
1-(Pyridin-4-YL)cyclopropanamine is an organic compound with the molecular formula C8H10N2. It features a cyclopropane ring bonded to a pyridine ring through an amine group.
Mechanism of Action
Target of Action
The primary target of 1-(Pyridin-4-YL)cyclopropanamine is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . The compound interacts with this target to exert its effects .
Mode of Action
This compound interacts with the PRS, specifically at the ATP-site . This interaction inhibits the function of PRS, leading to the disruption of protein synthesis in the parasite .
Biochemical Pathways
The inhibition of PRS by this compound affects the protein synthesis pathway in the parasite . This disruption in protein synthesis leads to the death of the parasite, thereby exerting an antimalarial effect .
Pharmacokinetics
It has been tested for oxidative metabolism in human and rat liver microsomes
Result of Action
The result of the action of this compound is the inhibition of protein synthesis in the parasite, leading to its death . This results in an antimalarial effect .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . For instance, it has been validated to bind to Toxoplasma gondii PRS, a prolyl-tRNA synthetase, and kill toxoplasma parasites .
Cellular Effects
1-(Pyridin-4-YL)cyclopropanamine has been shown to have significant effects on various types of cells and cellular processes. It exhibits potent inhibition at the cellular level against T. gondii parasites . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it acts as an ATP-mimetic, binding to the ATP-site of the prolyl-tRNA synthetase in T. gondii, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits low to moderate stability in human and rat liver microsomes .
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors in the metabolic pathways related to the synthesis and degradation of pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-YL)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropylamine under specific conditions can yield this compound. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-YL)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted cyclopropanamines .
Scientific Research Applications
1-(Pyridin-4-YL)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-YL)cyclopropanamine
- 1-(Pyridin-2-YL)cyclopropanamine
- 1-(Pyridin-4-YL)cyclopropanol
Uniqueness
1-(Pyridin-4-YL)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
1-pyridin-4-ylcyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMKSDWWSUWVOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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